molecular formula C12H11N3S B188829 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole CAS No. 23615-60-3

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole

Cat. No. B188829
CAS RN: 23615-60-3
M. Wt: 229.3 g/mol
InChI Key: QIVHQZNEFYWQJH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole is a heterocyclic compound . It consists of a pyridine-thiazole moiety and a pyrazole ring . Heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .


Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .


Molecular Structure Analysis

The structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine-thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .


Chemical Reactions Analysis

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole involves a hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-7-9(2)15(14-8)12-13-10-5-3-4-6-11(10)16-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVHQZNEFYWQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178286
Record name Benzothiazole, 2-(3,5-dimethyl-1-pyrazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole

CAS RN

23615-60-3
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23615-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(3,5-dimethyl-1-pyrazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023615603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-(3,5-dimethyl-1-pyrazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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